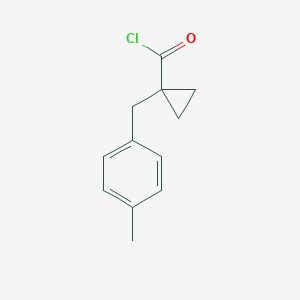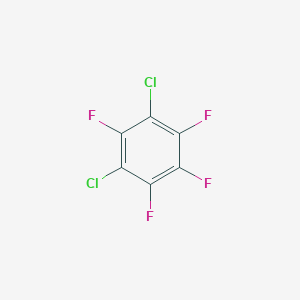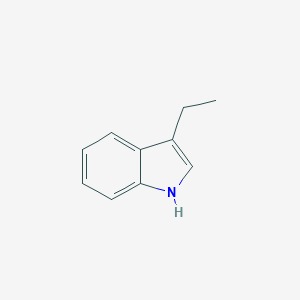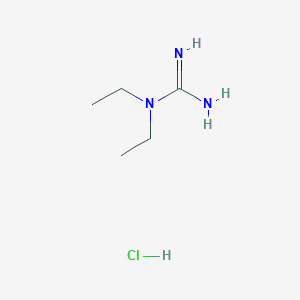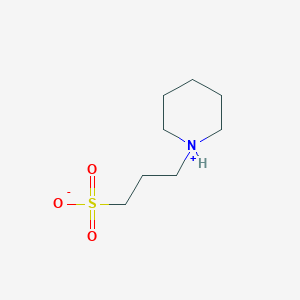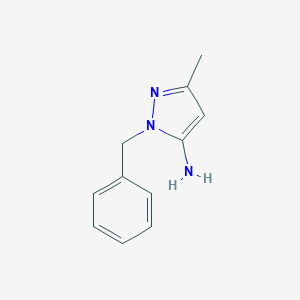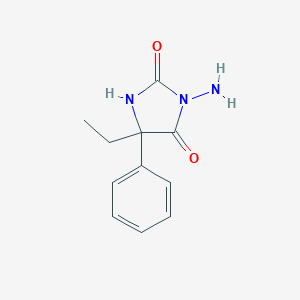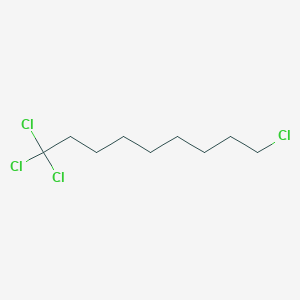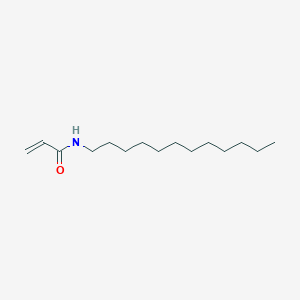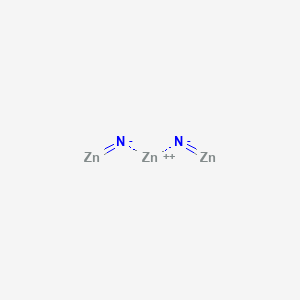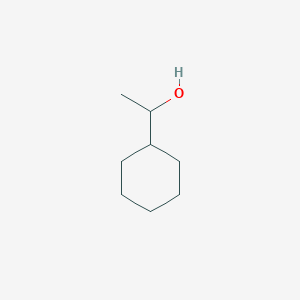
2,2,6,6-Tetramethylcyclohexanone
説明
Synthesis Analysis
The synthesis of related cyclohexanone compounds involves various chemical reactions, showcasing the versatility and complexity of organic synthesis methods. For example, reactions involving tetracyanoethylene with α,β-unsaturated aldehydes under hydrochloric acid catalysis lead to cyclohexene derivatives with significant structural changes (Ershov et al., 2007). Furthermore, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone demonstrates the complexity and precision required in organic synthesis to achieve specific molecular structures (Barakat et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of cyclohexanone derivatives, such as 2,2,6,6-tetramethylcyclohexanone, often involves spectroscopic methods and X-ray crystallography to determine the precise arrangement of atoms. Studies have shown detailed molecular structures, offering insights into the conformational preferences and stability of these compounds (Askari et al., 1976).
Chemical Reactions and Properties
Cyclohexanone compounds participate in a variety of chemical reactions, displaying a range of chemical behaviors. For instance, the reaction of tetracyanoethylene with 2-substituted cyclohexanones showcases the reactivity of the cyclohexanone ring and the formation of new carbon-nitrogen bonds, leading to novel compounds (Sheverdov et al., 2002).
科学的研究の応用
Synthesis of Other Chemical Compounds : 2,2,6,6-Tetramethylcyclohexanone is used in synthesizing various chemical substances, including herbicides, medicinal preparations, and other important chemicals (Yu. I. Laz'yan et al., 1994).
Mass Spectrometry Studies : It's involved in studies of chemical ionization processes in mass spectrometry, providing insights into molecular fragmentation and reaction mechanisms (W. Richter et al., 1983).
Methylation Procedures : The compound is used in developing procedures for methylation of ketones, a key process in organic chemistry (M. Lissel et al., 1987).
Stereochemical Studies : It serves as a model compound in stereochemical studies of reduction reactions, helping to understand reaction mechanisms and stereoselectivity (D. C. Wigfield et al., 1976).
Clathrate Formation : The compound is studied for its role in clathrate formation, particularly in selective inclusion and conformational studies of methylcyclohexanones (B. Barton et al., 2015).
Conformational Analysis : Research includes combined vibrational, conformational, and electron diffraction studies to understand the molecular structure of similar compounds (M. Askari et al., 1976).
Oxidation Studies : The compound is involved in oxidation studies, which are significant in organic synthesis and understanding reaction pathways (G. Just et al., 1970).
Catalysis and Polymer Chemistry : It's used in the synthesis of novel polyesters, polyurethanes, and epoxy resins, showcasing its versatility in material science (Constantinos D. Diakoumakos et al., 1994).
Magnetic Circular Dichroism Spectra : Research includes computing magnetic circular dichroism spectra for exploring geometric and electronic properties of chemical complexes (Shichao Sun et al., 2019).
Electrochemical Behavior : The compound is studied for its electrochemical behavior, crucial in understanding redox reactions and material properties (E. Kariv et al., 1973).
Cyclopalladation Reactions : Used in cyclopalladation-oxidation studies, important in catalysis and synthetic chemistry (Jack E. Baldwin et al., 1985).
Safety And Hazards
This compound is classified as having acute toxicity (Category 4, Oral) and may cause skin sensitization (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction. Protective measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .
特性
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBUOOIBTVSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152477 | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylcyclohexanone | |
CAS RN |
1195-93-3 | |
| Record name | 2,2,6,6-Tetramethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethyl-cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




